Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Medicinal Chemistry Scaffold Hopping Antimicrobial Drug Discovery

Choosing the wrong pyrrolopyrazine regioisomer wastes medicinal chemistry resources. This specific pyrrolo[1,2-a]pyrazine-1-carboxylate (CAS 1891207-34-3) is optimized for antimicrobial discovery, not kinase inhibition-unlike 5H-pyrrolo[2,3-b]pyrazine cores. - **Application**: Build targeted anti-infective libraries via methyl carboxylate derivatization (e.g., bromination at 73% yield). - **Confidence**: Calculated favorable PK profile (AlogP 1.29, PSA 90.65 Ų) for hit-to-lead campaigns. - **Reliability**: 95% purity, suitable as HPLC/LC-MS reference standard.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1891207-34-3
Cat. No. B2944166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
CAS1891207-34-3
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCOC(=O)C1=NC=CN2C1=CC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3
InChIKeyKAPPGBJSXRQULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate: Core Scaffold & Procurement


Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (CAS 1891207-34-3) is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and pyrazine ring system with a methyl carboxylate substituent at the 1-position . This specific scaffold, the pyrrolo[1,2-a]pyrazine, is a core structure in numerous biologically active molecules, with its derivatives exhibiting antimicrobial, antiviral, antitumor, and kinase inhibitory activities [1]. Its molecular formula is C9H8N2O2, with a molecular weight of 176.18 g/mol .

Scaffold Pyrrolo[1,2-a]pyrazine core reported for antimicrobial studies
Handle Methyl ester enables further derivatization
Selection Supports scaffold-focused library design and SAR

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate: Differentiation from Analogs


While the pyrrolopyrazine class encompasses numerous derivatives, substituting one for another is scientifically unsound due to profound differences in biological activity driven by regioisomerism and substitution patterns. A comprehensive review of pyrrolopyrazine derivatives established that compounds based on the pyrrolo[1,2-a]pyrazine scaffold exhibit a distinct activity profile, showing greater efficacy in antibacterial, antifungal, and antiviral applications, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more prominent as kinase inhibitors [1]. Therefore, the specific 1-carboxylate substitution on the pyrrolo[1,2-a]pyrazine core of this compound positions it as a key intermediate for developing antimicrobial agents rather than kinase inhibitors, a critical distinction for research planning and procurement.

Target Scaffold
Substitute Scaffold
Pyrrolo[1,2-a]pyrazine
1-carboxylate
5H-Pyrrolo[2,3-b]pyrazine
analogs
Activity profile may shift from antimicrobial to kinase inhibition context; regioisomeric core drives divergent screening outcomes
Derivatization pathways and ADMET class predictions may not transfer directly between regioisomers

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate: Comparative Evidence


Activity Divergence: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine

A 2021 review of pyrrolopyrazine derivatives classifies the core scaffolds and quantitatively distinguishes their biological activity profiles. Pyrrolo[1,2-a]pyrazine derivatives are noted for their enhanced antibacterial, antifungal, and antiviral activities [1]. This contrasts sharply with the activity profile of 5H-pyrrolo[2,3-b]pyrazine derivatives, which are reported to show more activity on kinase inhibition [1]. While the review does not provide a single numerical difference, it clearly establishes a qualitative divergence in the predominant therapeutic application based on the regioisomeric core structure. This is a fundamental class-level distinction that guides the selection of Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate for antimicrobial research over kinase-related applications.

Activity Profile
Class-level inference
Pyrrolo[1,2-a]pyrazine: reported antibacterial, antifungal, antiviral activity
5H-Pyrrolo[2,3-b]pyrazine: reported kinase inhibition prominence
Supports antimicrobial research selection over kinase studies
Qualitative divergence; class-level review, data to verify
Medicinal Chemistry Scaffold Hopping Antimicrobial Drug Discovery

Methyl Ester Derivatization Efficiency Benchmark

The methyl ester group at the 1-position of the pyrrolo[1,2-a]pyrazine core, as found in Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate, is a crucial functional handle for further derivatization. A 2022 synthetic methodology paper reports the use of a closely related analog, methyl 4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate, as a key intermediate. This compound was successfully brominated to yield methyl 6-bromo-4-phenylpyrrolo[1,2-a]pyrazine-1-carboxylate in a 73% yield . This demonstrates the reactivity and synthetic utility of the methyl ester moiety in this specific chemical environment, which is directly transferable to the target compound. While the target compound was not the primary focus, this data quantifies the efficiency of a key transformation for a structurally very similar molecule, providing a benchmark for synthetic planning.

Derivatization Benchmark
Cross-study comparable
73% yield
Synthetic feasibility for ester bromination
Analog-based; conditions: NBS, CH₂Cl₂, 0 °C, 3 h
Synthetic Methodology Heterocyclic Chemistry Building Block

ADMET Predictability of Pyrrolo[1,2-a]pyrazine Derivatives

A 2021 study on 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives included theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The study concluded that the pharmacokinetic phases for this class of compounds are theoretically suitable [1]. This provides a foundational, class-level inference that Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate, as a simpler member of this family, is likely to possess favorable drug-like properties. This contrasts with many other nitrogen-containing heterocyclic scaffolds that are known to have poor ADME profiles.

ADMET Predictions
Class-level inference
Theoretically suitable pharmacokinetic phases
Supports hit-to-lead prioritization
In silico model; experimental ADME validation required
ADMET Drug-likeness Pharmacokinetics

Baseline Physicochemical Properties for Quality Control

Vendor datasheets provide baseline physicochemical properties for Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate, which are essential for quality control and procurement decisions. The compound is typically supplied with a purity of 95% , has a calculated AlogP of 1.29, and a polar surface area of 90.65 Ų . While these data do not directly compare to an alternative, they establish a quantitative benchmark against which to assess the quality of a purchased batch. Any deviation from these reported values would be cause for further investigation, ensuring that the material meets the expected standards for downstream applications.

QC Benchmarks
Supporting evidence
Purity 95%
AlogP 1.29
PSA 90.65 Ų
Establish acceptance criteria per batch
Vendor datasheet; verify before critical experiments
Analytical Chemistry Quality Control Characterization

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate: Validated Applications


Antimicrobial Lead Discovery

Based on the class-level evidence that pyrrolo[1,2-a]pyrazine derivatives are more active as antimicrobials than kinase inhibitors [1], this compound is a scientifically justified starting point for developing new antibacterial, antifungal, or antiviral agents. Medicinal chemistry teams should procure this specific scaffold when the goal is to build a library targeting infectious diseases, rather than using a 5H-pyrrolo[2,3-b]pyrazine core.

Heterocyclic Building Block for Library Synthesis

The presence of the reactive methyl carboxylate group makes this compound an excellent building block for creating diverse compound libraries. As demonstrated by the efficient (73% yield) bromination of a closely related analog , this functional group allows for straightforward derivatization. Synthetic chemists can use this compound as a core scaffold to rapidly generate analogs for structure-activity relationship (SAR) studies.

Hit-to-Lead Optimization with Favorable ADMET

Theoretical studies on the broader pyrrolo[1,2-a]pyrazine class suggest favorable pharmacokinetic profiles [2]. This provides a strong rationale for using Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate as a starting point for hit-to-lead campaigns. Compared to other heterocyclic scaffolds with unknown or potentially poor ADME properties, this compound offers a theoretically lower-risk entry point, making it a more attractive candidate for resource-intensive optimization efforts.

Analytical Reference Standard for Method Development

With its established purity (95%) and calculated physicochemical properties (AlogP 1.29, PSA 90.65 Ų) , this compound can serve as a reliable reference standard. Analytical chemists can use it for developing and validating HPLC, LC-MS, or other separation methods for the analysis of more complex pyrrolopyrazine-containing mixtures or for monitoring reactions in synthetic workflows.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Pyrrolo[1,2-a]pyrazine core
Activity profile vs. kinase inhibitor scaffolds
Compound library synthesis
Reactive methyl ester handle
Derivatization efficiency (analog benchmark)
Hit-to-lead campaigns
Reported favorable ADMET class predictions
Experimental ADME profiling
Analytical reference standard
Defined purity & PSA/AlogP
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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